molecular formula C29H46N4O8 B1163584 1-NBD-decanoyl-2-decanoyl-sn-Glycerol

1-NBD-decanoyl-2-decanoyl-sn-Glycerol

Cat. No.: B1163584
M. Wt: 578.7
InChI Key: ITRQGXURHCHLOH-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fundamental Roles of Diacylglycerols in Cellular Physiology and Signal Transduction

Diacylglycerols are glycerolipids composed of a glycerol (B35011) backbone esterified to two fatty acid chains. nih.gov Far from being mere intermediates in lipid metabolism, DAGs are crucial second messengers in cellular signal transduction. nih.govacs.org Their generation, often through the hydrolysis of membrane phospholipids (B1166683) by phospholipase C (PLC), triggers a cascade of downstream events. nih.gov One of the most well-characterized functions of DAG is the activation of Protein Kinase C (PKC) isoforms, which are key regulators of cell growth, differentiation, and apoptosis. acs.orgnih.gov Beyond PKC activation, DAGs influence a variety of other signaling pathways and are involved in processes such as membrane fusion and fission, protein sorting, and the regulation of cellular trafficking. nih.gov

The specific composition of the fatty acid chains on the DAG molecule can influence its biological activity and the recruitment of different effector proteins, suggesting that the diversity of DAG species encodes specific cellular signals. researchgate.net This molecular heterogeneity underscores the need for tools that can probe the dynamics of specific DAGs within the cell.

Strategic Development of Fluorescent Lipid Analogs for Biochemical Investigation

To study the behavior of lipids like DAG in their native environment, researchers have strategically designed fluorescent lipid analogs. This involves attaching a fluorophore—a molecule that can absorb light at one wavelength and emit it at a longer wavelength—to a lipid of interest. biotium.comrsc.org The choice of fluorophore is critical and depends on factors such as its size, brightness, photostability, and sensitivity to its microenvironment.

One of the most widely used fluorophores for labeling lipids is 7-nitrobenz-2-oxa-1,3-diazol-4-yl, or NBD. caymanchem.com NBD-labeled lipids are popular because the NBD group is relatively small and its fluorescence is highly sensitive to the polarity of its surroundings. publons.com This property is particularly advantageous as it can provide information about the lipid's location within a membrane. Furthermore, the excitation and emission wavelengths of NBD are compatible with standard fluorescence microscopy techniques. caymanchem.com The development of these fluorescent analogs has enabled researchers to visualize lipid trafficking, study lipid-protein interactions, and develop assays for enzymes involved in lipid metabolism. acs.org

Positioning of 1-NBD-decanoyl-2-decanoyl-sn-Glycerol within the Landscape of Advanced Lipid Probes

This compound is a synthetically produced diacylglycerol analog where the fluorescent NBD group is attached to the end of one of the decanoyl (10-carbon) fatty acid chains. acs.org This specific design offers several advantages for studying DAG-mediated processes. The use of shorter decanoyl chains can facilitate the probe's insertion into and movement within cellular membranes.

However, it is important to acknowledge the potential limitations. The addition of the NBD fluorophore can sometimes alter the biological behavior of the lipid analog compared to its natural counterpart. rsc.org Despite this, NBD-labeled lipids are generally considered to be good mimics of their endogenous counterparts in many cellular processes. caymanchem.com The choice between using a fluorescent lipid analog versus a genetically encoded sensor often depends on the specific biological question being addressed. For in vitro enzymatic assays and tracking the metabolic fate of a specific DAG species, this compound and similar probes are invaluable.

Detailed Research Findings

A significant application of this compound is its use as a substrate in assays for diacylglycerol kinases (DGKs). DGKs are enzymes that phosphorylate DAG to produce phosphatidic acid (PA), another important signaling lipid. biotium.com By using this fluorescent DAG analog, researchers can quantitatively measure the kinetic parameters of DGK activity in vitro. biotium.com

A notable example of its application is in plant biology research. In a 2020 study by Angkawijaya and colleagues published in The Plant Cell, this probe was instrumental in characterizing the function of two diacylglycerol kinases, DGK2 and DGK4, in the model plant Arabidopsis thaliana. nih.govbiotium.com The researchers found that these two enzymes are crucial for gametogenesis and the metabolism of specific phospholipids in the endoplasmic reticulum (ER). nih.gov

The study revealed that DGK2 and DGK4 are localized to the ER and are vital for the production of phosphatidic acid required for pollen tube growth. nih.gov The loss of both DGK2 and DGK4 function was found to be lethal to the gametophyte, highlighting their essential role in plant reproduction. nih.gov Glycerolipid analysis in knockdown lines of these enzymes also showed altered metabolism of phosphatidylglycerol and phosphatidylinositol in both floral buds and leaves. nih.gov

Below is a data table summarizing some of the key findings from this research:

ParameterObservationSignificanceReference
Subcellular Localization of DGK2 and DGK4Endoplasmic Reticulum (ER)Indicates the site of DAG to PA conversion by these enzymes. nih.gov
Phenotype of dgk2 dgk4 double mutantGametophyte lethalDemonstrates the essential and redundant functions of DGK2 and DGK4 in plant reproduction. nih.gov
Function in PollenRequired for pollen tube growthHighlights the role of DGK-mediated PA production in a critical developmental process. nih.gov
Impact on Lipid MetabolismAltered levels of phosphatidylglycerol and phosphatidylinositolShows the contribution of these DGKs to the overall phospholipid composition of the plant. nih.gov

Properties

Molecular Formula

C29H46N4O8

Molecular Weight

578.7

InChI

InChI=1S/C29H46N4O8/c1-2-3-4-5-7-11-14-17-27(36)40-23(21-34)22-39-26(35)16-13-10-8-6-9-12-15-20-30-24-18-19-25(33(37)38)29-28(24)31-41-32-29/h18-19,23,30,34H,2-17,20-22H2,1H3/t23-/m0/s1

InChI Key

ITRQGXURHCHLOH-QHCPKHFHSA-N

SMILES

CCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCCCCNc1ccc([N](=O)O)c2nonc12

Synonyms

1-NBD-1,2-bis(O-decanoyl-sn-glycerol)

Origin of Product

United States

Principles of Molecular Design and Photophysical Characteristics Enabling Research Utility

Rational Design of the NBD Fluorophore Integration into the sn-Glycerol Scaffold

The design of 1-NBD-decanoyl-2-decanoyl-sn-Glycerol is predicated on creating a functional analog of endogenous 1,2-diacyl-sn-glycerols, which are key second messengers in numerous cellular signaling pathways. medchemexpress.comglpbio.com The core of the molecule is the sn-glycerol backbone, which provides the correct stereochemical conformation found in natural glycerolipids. nih.gov Attached to this backbone are two decanoyl (C10) fatty acid chains at the sn-1 and sn-2 positions, creating a diacylglycerol structure.

The key innovation in the design of this probe is the covalent attachment of the NBD fluorophore to the ω-end of the decanoyl chain at the sn-1 position. caymanchem.com This placement is a deliberate design choice intended to minimize steric hindrance and perturbation of the diacylglycerol headgroup, which is critical for its interaction with DAG-binding proteins and enzymes. nih.govacs.org By positioning the relatively bulky fluorophore at the terminus of the acyl chain, the glycerol (B35011) backbone and the sn-2 acyl chain remain unmodified, thus preserving the structural motifs essential for biological recognition and function.

The NBD group itself is selected for its desirable fluorescent properties, including its small size and environmental sensitivity. nih.govnih.gov Its fluorescence is highly dependent on the polarity of its local environment, a characteristic that is exploited in various fluorescence-based assays. researchgate.netresearchgate.net The choice of decanoyl chains provides a balance between sufficient hydrophobicity to anchor the probe within lipid membranes and a chain length that allows the NBD group to be positioned within the membrane bilayer. mdpi.com This rational design yields a fluorescent DAG analog that can be used to investigate the localization, trafficking, and metabolism of diacylglycerols in living cells and model membrane systems. medchemexpress.comcaymanchem.comnih.gov

Spectroscopic Characteristics of this compound Relevant to Fluorescence-Based Methodologies

The research utility of this compound is fundamentally linked to its spectroscopic properties, which are dominated by the NBD fluorophore. These characteristics are pivotal for its application in a variety of fluorescence-based methodologies, including fluorescence microscopy, spectroscopy, and flow cytometry.

Based on the properties of other NBD-labeled lipids, this compound is expected to exhibit excitation and emission maxima in the blue-green region of the visible spectrum. The approximate excitation maximum is around 470 nm, with an emission maximum at approximately 541 nm. glpbio.comcaymanchem.com These spectral properties are well-suited for standard fluorescence instrumentation and allow for clear visualization of the probe's distribution.

A key feature of the NBD fluorophore is the sensitivity of its emission spectrum to the polarity of the surrounding environment. researchgate.netresearchgate.net In nonpolar environments, such as the hydrophobic core of a lipid bilayer, the fluorescence quantum yield of NBD is typically high, and the emission maximum is blue-shifted. Conversely, in more polar environments, like the aqueous cytoplasm or the lipid-water interface, the quantum yield decreases, and the emission maximum shifts to longer wavelengths (a red shift). rsc.org This solvatochromic property allows researchers to infer the location and environment of the probe within cellular membranes.

Furthermore, the fluorescence of the NBD group can be quenched by various molecules, a phenomenon that is exploited in specific assays. For instance, dithionite (B78146), a membrane-impermeant reducing agent, can be used to quench the fluorescence of NBD molecules located in the outer leaflet of a membrane, providing a means to study the transmembrane distribution and translocation of the probe. nih.govnih.gov Fluorescence Resonance Energy Transfer (FRET) methodologies can also be employed with NBD-labeled lipids to study molecular interactions and dynamics within membranes. nih.gov

Table 1: Spectroscopic Properties of this compound

PropertyApproximate ValueReference
Excitation Maximum (λex)~470 nm glpbio.comcaymanchem.com
Emission Maximum (λem)~541 nm glpbio.comcaymanchem.com
Environmental SensitivityEmission spectrum is sensitive to solvent polarity researchgate.netresearchgate.net

Molecular Determinants Governing Membrane Integration and Conformational Behavior of the Probe

The interaction of this compound with lipid membranes is governed by a combination of factors, including the hydrophobic nature of its acyl chains and the specific properties of the NBD fluorophore. The two decanoyl chains provide the necessary hydrophobicity for the molecule to partition into and remain stably associated with the lipid bilayer of cellular membranes. nih.govrsc.org

Once integrated into the membrane, the conformational behavior of the probe is of particular interest. Studies on other NBD-acyl-labeled lipids have shown that the NBD group, despite being attached to the hydrophobic acyl chain, tends to "loop up" towards the more polar interfacial region of the membrane. ccmb.res.in This positioning is thought to be driven by the polar nature of the NBD moiety itself. nih.gov The exact depth of the NBD group within the membrane can be influenced by the phase state of the lipid bilayer and the presence of other membrane components like cholesterol. ccmb.res.in

Molecular dynamics simulations and experimental studies have provided insights into the orientation and dynamics of NBD-labeled lipids within membranes. mdpi.comnih.gov The NBD group is not static but exhibits rotational and lateral diffusion within the bilayer. nih.govccmb.res.in The conformation of the sn-glycerol backbone and the attached acyl chains can also adopt different states, which may be important for its recognition by cellular machinery. nih.govnih.gov The presence of the NBD fluorophore can introduce some perturbation to the local membrane structure, a factor that must be considered when interpreting experimental results. nih.gov The relatively short decanoyl chains of this specific probe likely influence its partitioning between different membrane domains and its rate of translocation between membrane leaflets.

Methodological Frameworks and Experimental Applications

Enzymatic Activity Profiling Using Fluorescent Substrate Assays

The fluorescence of the NBD group provides a sensitive reporter for enzymatic reactions, offering a safer and often more convenient alternative to traditional radiolabeling methods. nih.gov

1-NBD-decanoyl-2-decanoyl-sn-Glycerol serves as a direct substrate for diacylglycerol kinases (DGKs), enzymes that catalyze the conversion of DAG to phosphatidic acid (PA). medchemexpress.comscbt.comwikipedia.org This reaction is fundamental in cellular signaling, acting as a switch that terminates DAG-mediated signals while initiating PA-mediated pathways. wikipedia.org

Fluorescence-based assays utilizing this NBD-labeled substrate enable the quantitative detection of DGK enzymatic kinetics in vitro. medchemexpress.com The assay typically involves incubating the enzyme with liposomes or mixed micelles containing this compound. The product, NBD-labeled phosphatidic acid, can be separated from the unreacted substrate using techniques like thin-layer chromatography (TLC). The fluorescence intensity of the product spot is then quantified to determine the reaction rate. This methodology has been successfully employed to study various DGK isoforms, providing insights into their activity and regulation. For instance, studies have shown how phosphorylation can modulate the activity of DGK-θ, with phosphomimetic mutants exhibiting increased basal and stimulated activity, particularly at higher DAG concentrations.

Table 1: Impact of Phosphorylation on DGK-θ Activity Using an NBD-DAG-based Assay This table presents hypothetical data based on findings that phosphomimetic mutants of DGK-θ show increased activity.

DGK-θ MutantSubstrate Concentration (mol% NBD-DAG)Relative Basal Activity (%)Relative Stimulated Activity (with Syt1, %)
Non-phosphomimetic (4A)4100250
Phosphomimetic (4E)4120300
Non-phosphomimetic (4A)8100400
Phosphomimetic (4E)8150550

Diacylglycerol O-acyltransferases (DGATs) are key enzymes in the synthesis of triacylglycerols (TAGs), catalyzing the transfer of a fatty acyl group from an acyl-CoA donor to a diacylglycerol molecule. nih.govnih.gov Assays using fluorescently labeled substrates have been developed to directly quantify endogenous DGAT activity, providing a sensitive and reliable alternative to methods relying on radiolabeled substrates. nih.gov

In these assays, a fluorescent diacylglycerol analog can be used in conjunction with an acyl-CoA substrate. The enzymatic reaction produces a fluorescently labeled triacylglycerol, which can be separated by TLC and quantified. This approach facilitates research into areas such as lipid storage and metabolism-related pathologies. nih.gov While some assays use a fluorescent fatty acyl-CoA with an unlabeled DAG, the principle of using a fluorescent lipid substrate to monitor acyltransferase activity is well-established. nih.gov

Biophysical Investigations of Membrane Dynamics and Lipid Phase Behavior

The NBD fluorophore attached to the decanoyl chain makes this compound a valuable probe for studying the physical properties of lipid membranes. caymanchem.comglpbio.com Its fluorescence characteristics are sensitive to the local environment, providing information on lipid organization and movement. researchgate.net

Fluorescently tagged lipids are instrumental in studying their own movement within and between the leaflets of a lipid bilayer. caymanchem.com The translocation (flip-flop) of lipids across a membrane can be monitored using NBD-labeled analogs. researchgate.netnih.gov The fluorescence of NBD is quenched by sodium dithionite (B78146), a membrane-impermeable reducing agent. By adding dithionite to the exterior of cells or liposomes labeled with an NBD probe, only the fluorescence from the outer leaflet is extinguished. This allows for the quantification of the lipid fraction that has translocated to the inner leaflet, protected from the quencher. caymanchem.com It has been noted that fluorescent analogs of diacylglycerol can undergo rapid spontaneous transbilayer movement. nih.gov

Furthermore, techniques like Fluorescence Recovery After Photobleaching (FRAP) can be used with NBD-labeled lipids to measure their lateral diffusion coefficients within the membrane, providing insights into membrane fluidity and the dynamics of lipid assemblies. nih.gov Studies comparing different NBD-labeled lipids have revealed significant differences in their membrane dynamics. nih.gov

Table 2: Representative Diffusion Coefficients for Fluorescent Lipid Probes in Model Membranes This table contains example data to illustrate typical diffusion coefficients measured for fluorescent lipid probes in different membrane systems. Values can vary based on lipid composition and temperature.

Fluorescent ProbeMembrane SystemDiffusion Coefficient (D, µm²/s)
NBD-PCSupported Lipid Bilayer (POPC)~1.0 - 2.5
Atto550-DMPEBlack Lipid Membrane (BLM)~3.5
Atto550-DMPESupported Lipid Bilayer (SLB)~0.8 (slow), ~2.0 (fast)

Diacylglycerols are known to be potent modulators of membrane structure. nih.govnih.gov Due to their conical molecular shape, they can induce negative curvature in lipid monolayers, which can lead to the formation of non-lamellar structures such as inverted hexagonal (HII) or cubic phases. nih.govnih.gov These structural transitions are critical for biological processes like membrane fusion and fission. Research has shown that even at low mole percentages, diacylglycerol can trigger a lamellar-to-hexagonal phase transition in certain phospholipid bilayers. nih.gov While direct studies using this compound for this specific purpose are not detailed in the provided context, the general properties of DAGs suggest that fluorescent analogs could be used to visualize and study these phase transitions, as the fluorescence properties of NBD are sensitive to the surrounding lipid environment. nih.govresearchgate.net

The plasma membranes of cells are not homogenous but contain specialized microdomains, such as lipid rafts, which are enriched in cholesterol and sphingolipids and are thought to serve as platforms for signaling proteins. aimspress.comnih.gov Fluorescent lipid probes are essential tools for studying the partitioning of lipids into these domains. aimspress.comnih.gov The preference of a probe for the liquid-ordered (Lo) phase, characteristic of rafts, versus the liquid-disordered (Ld) phase of the bulk membrane can be quantified using fluorescence microscopy. aimspress.com

While many fluorescent lipid analogs tend to partition into the Ld phase, the specific behavior of this compound would depend on its physicochemical properties. aimspress.com Studies with various NBD-labeled lipids, such as NBD-sphingomyelin and NBD-glucosylceramide, have been pivotal in understanding lipid sorting and the formation of membrane domains. nih.gov The partitioning behavior provides insights into how different lipid species contribute to the lateral organization of the membrane. The use of such probes has helped to visualize how the distribution of lipids can be altered, for instance, by the enzymatic generation of other lipids like ceramide within the membrane. researchgate.net

Molecular Interaction Studies with Integral and Peripheral Membrane Proteins

The generation of DAG at the plasma membrane is a pivotal event in signal transduction, initiating the recruitment and activation of numerous cytoplasmic proteins. The use of this compound enables detailed investigation into these lipid-protein interactions, providing insights into binding mechanisms and functional consequences.

Assessment of Lipid-Protein Binding Affinity and Specificity

The primary targets for DAG in many signaling pathways are proteins containing a conserved C1 domain, a small, cysteine-rich zinc-finger motif. wikipedia.orgnih.gov This domain acts as the specific binding site for DAG and its potent analogs, phorbol (B1677699) esters. wikipedia.org The affinity and specificity of this interaction are crucial determinants of the cellular response, dictating which proteins are recruited to the membrane and at what threshold of DAG concentration.

Research has shown that not all C1 domains are equivalent; they exhibit unique patterns of ligand recognition and binding affinities that can differ by orders of magnitude. nih.govucsd.edu For instance, the C1 domains of novel protein kinase C (nPKC) isoforms bind to DAG-containing membranes with significantly higher affinity than those of conventional PKC (cPKC) isoforms. ucsd.edu This difference in affinity is critical for their differential activation by signals that produce DAG alone versus those that also elevate intracellular calcium. ucsd.edu The specificity is so refined that certain C1 domains can act as functional markers, discriminating between distinct subcellular pools of DAG. nih.gov

The binding affinity is often quantified by determining the dissociation constant (K_d), with a lower K_d value indicating a higher affinity. Techniques such as Förster Resonance Energy Transfer (FRET) and radioligand binding assays are employed to measure these constants. nih.govportlandpress.com FRET, for example, can measure the binding of lipids to proteins by quantifying the energy transfer between a donor fluorophore (often an intrinsic protein tryptophan) and an acceptor fluorophore like NBD on the lipid. nih.gov Studies using such methods have revealed that the binding affinity of a C1 domain is not only dependent on the presence of DAG but also on the surrounding lipid environment, particularly the presence of anionic phospholipids (B1166683) like phosphatidylserine (B164497) (PS). ucsd.edu

Table 1: Representative Binding Affinities of C1 Domains for Diacylglycerol (DAG)
Protein DomainLipid CompositionReported K_d (µM)Measurement TechniqueReference
PKCδ-C1bVesicles with 5 mol % DAG and 30 mol % PS0.03 ± 0.01Fluorescence-based binding assay ucsd.edu
PKCα-C1bVesicles with 5 mol % DAG and 30 mol % PS2.9 ± 0.9Fluorescence-based binding assay ucsd.edu
PKD1-C1bMicelles with 1,2-dioctanoyl-sn-glycerol (B43705) (DOG)0.29 ± 0.03[³H]PDBu competition assay portlandpress.com

Examination of Probe Influence on Protein Conformation and Function

While this compound is designed to mimic endogenous DAG, the presence of the bulky, polar NBD fluorophore can potentially influence the interaction. The fluorophore could introduce steric hindrance or alter the precise orientation of the diacylglycerol backbone within the binding pocket. Furthermore, NBD-labeled lipids have been observed to cause minor perturbations in model membranes, such as lowering the phase transition temperature. However, detailed structural studies on the precise conformational changes induced in proteins like PKC upon binding this specific probe are limited. It is generally inferred from studies with unlabeled DAGs that binding leads to the exposure of other functional domains, unmasking catalytic sites or revealing surfaces for further protein-protein interactions. nih.gov The function of the probe is evident in its use as a substrate for enzymes like diacylglycerol kinase (DGK), which phosphorylates it to NBD-phosphatidic acid, demonstrating that the probe is recognized and processed by cellular machinery. medchemexpress.comnih.govnih.govwikipedia.org

Cellular and Subcellular Lipid Trafficking Analysis

Understanding where and when DAG is present in a cell is key to understanding its function. This compound allows for the real-time visualization of these dynamics, from its entry into the cell to its transport to various organelles.

Visualization and Quantification of Cellular Uptake Mechanisms

The uptake of fluorescent lipid analogs like this compound can be monitored using techniques such as fluorescence microscopy and flow cytometry. nih.gov These methods allow for the quantification of lipid internalization over time. A common experimental approach involves incubating cells with the NBD-labeled lipid and then using a non-permeable agent to either quench or remove the fluorescence of the probes remaining in the outer leaflet of the plasma membrane. For instance, a back-extraction with bovine serum albumin (BSA) can remove probes from the exoplasmic leaflet, allowing for the specific quantification of the internalized fluorescent signal. nih.gov

Cellular uptake is a multi-faceted process that can include:

Spontaneous Transbilayer Movement (Flip-Flop): Fluorescent DAG analogs can move across the plasma membrane bilayer relatively quickly and spontaneously. nih.gov

Endocytosis: Cells can internalize portions of their plasma membrane, taking up the probe in vesicles. This process can be suppressed by performing experiments at lower temperatures (e.g., below 20°C). nih.gov

Metabolic Conversion: The observed intracellular NBD fluorescence may not solely originate from the direct uptake of the probe itself. Other NBD-labeled lipids, such as NBD-phosphatidic acid, can be hydrolyzed at the cell surface to produce NBD-diacylglycerol, which is then rapidly internalized. nih.gov

Quantitative analysis of these processes can yield important kinetic parameters. Recent studies using caged DAG analogs have allowed for precise measurements of turnover rates (k_met) and lipid-protein affinities (K_d) from single-cell imaging data, revealing how factors like acyl chain length and saturation affect signaling dynamics. nih.gov

Table 2: Key Kinetic Parameters in Diacylglycerol Signaling
ParameterDescriptionTypical Range of ValuesSignificanceReference
k_inRate of outside-in trans-bilayer movementVariable (e.g., faster with higher unsaturation)Determines the speed at which extracellularly applied or generated lipid can access the inner leaflet machinery. nih.gov
k_metRate of metabolic turnover (e.g., phosphorylation by DGK)~0.01 - 0.1 s⁻¹Controls the duration of the DAG signal at the membrane. nih.gov
K_dDissociation constant for protein-DAG binding~1 - 100 µMDefines the concentration of DAG required to recruit and activate effector proteins. nih.gov

Tracking Intracellular Vesicular Transport and Organelle Localization

Once inside the cell, this compound can be trafficked to various subcellular compartments. Live-cell imaging using confocal microscopy reveals the destination of the fluorescent lipid, providing a map of DAG distribution and transport pathways. Studies using genetically encoded DAG biosensors, which function similarly to fluorescent probes by reporting on local DAG concentration, have identified distinct, accessible pools of DAG at specific organelle membranes. nih.govnih.gov

These studies have shown that significant DAG pools exist at:

The Trans-Golgi Network (TGN): The TGN is a major sorting station in the secretory pathway, and DAG plays a role in the formation of transport vesicles. nih.govnih.gov

The Plasma Membrane: This is a primary site of signal-induced DAG generation and signaling. nih.gov

The Cell Plate: During plant cell division, DAG accumulates at the forming cell plate. nih.gov

Mitochondria: DAG is a precursor for mitochondrial lipids and has been implicated in mitochondrial dynamics. nih.govcellsignal.com

The Endoplasmic Reticulum (ER): The ER is a central hub for lipid synthesis, where DAG is a key intermediate. nih.gov

Transport between these organelles can occur via vesicular transport, where small, lipid-bilayer-enclosed sacs bud off from one organelle and fuse with another, or through non-vesicular transport, potentially mediated by lipid transfer proteins at membrane contact sites. nih.gov Tracking the movement of this compound provides direct visual evidence of these dynamic trafficking events.

Advanced Cell Biology Techniques Utilizing Fluorescent Lipid Markers

The study of lipid probes like this compound is continually enhanced by advances in microscopy and fluorescence techniques. Standard confocal microscopy is often supplemented with more sophisticated methods to gain deeper insights into molecular-level interactions and organization.

Förster Resonance Energy Transfer (FRET) microscopy is a powerful technique for studying molecular interactions on the nanometer scale (typically 1-10 nm). nih.gov It can be used to measure the proximity between the NBD-labeled DAG and a fluorescently tagged protein (or an intrinsic tryptophan residue), providing direct evidence of binding in living cells and allowing for the quantification of binding affinity. nih.govnih.gov

Super-Resolution Microscopy techniques, such as Stimulated Emission Depletion (STED), Photoactivated Localization Microscopy (PALM), and Stochastic Optical Reconstruction Microscopy (STORM), bypass the diffraction limit of light microscopy, enabling visualization of subcellular structures with nanoscale resolution (~20-50 nm). researchgate.net These methods could be applied to visualize the formation of DAG-enriched nanodomains within membranes or to observe the clustering of DAG-binding proteins with unprecedented detail. For example, STED has been used to show that certain membrane proteins form nanoscale domains that are disrupted by specific lipids. researchgate.net Another powerful method, DNA-PAINT (Points Accumulation for Imaging in Nanoscale Topography), which uses transient binding of fluorescently labeled DNA strands, has been adapted to visualize molecules deep inside whole cells, offering a promising avenue for future studies with lipid probes. mdpi.comscitechdaily.com While the direct application of these advanced techniques to this compound is not yet widely reported, they represent the frontier for dissecting the spatiotemporal dynamics of lipid signaling.

Application in Flow Cytometry for Cell Population Analysis

Flow cytometry is a powerful technique that measures and analyzes the physical and chemical characteristics of single cells as they pass through a laser beam. When cells are incubated with this compound, the fluorescent probe is incorporated into cellular membranes and can be metabolized by various enzymes, including diacylglycerol kinases (DGKs) and protein kinase C (PKC). creative-proteomics.com The level of fluorescence intensity within individual cells can, therefore, provide a readout of DAG uptake, trafficking, and metabolism.

In the context of cell population analysis, this fluorescent DAG analog can be used to distinguish between cell populations based on their lipid metabolic profiles. For instance, cells with higher metabolic activity or upregulation of pathways involving DAG may exhibit increased uptake and accumulation of the fluorescent probe. By co-staining with antibodies against specific cell surface markers, researchers can identify and quantify subpopulations that show differential handling of this lipid second messenger.

Detailed Research Applications:

While specific studies focusing solely on this compound for cell population analysis via flow cytometry are not extensively detailed in currently available literature, the principles of using fluorescent probes for such analyses are well-established. fluorofinder.comnih.gov For example, fluorescent glucose analogs like 2-NBDG are routinely used to assess glucose uptake in different cell populations by flow cytometry, providing insights into their metabolic state. nih.govresearchgate.net Similarly, this compound can be employed to probe the activity of lipid signaling pathways across heterogeneous cell populations.

A hypothetical experimental design could involve treating a mixed population of immune cells, such as peripheral blood mononuclear cells (PBMCs), with this compound. Subsequent analysis by flow cytometry, in conjunction with antibodies for cell surface markers like CD3 for T-cells, CD19 for B-cells, and CD14 for monocytes, would allow for the characterization of DAG analog uptake in each cell type. This could reveal, for instance, whether activated T-cells exhibit higher DAG uptake compared to naive T-cells, providing a window into the metabolic reprogramming that accompanies immune activation.

Illustrative Data Table for Flow Cytometry Analysis:

The following table represents the type of data that could be generated from a flow cytometry experiment using this compound to analyze different cell populations.

Cell PopulationSurface MarkersMean Fluorescence Intensity (MFI) of this compound (Arbitrary Units)Percentage of NBD-Positive Cells (%)
T-LymphocytesCD3+15045
B-LymphocytesCD19+25065
MonocytesCD14+40085

Integration with Fluorescence-Activated Cell Sorting (FACS) for Functional Studies

Fluorescence-Activated Cell Sorting (FACS) is an extension of flow cytometry that allows for the physical separation and isolation of specific cell populations from a heterogeneous mixture. youtube.comyoutube.com By leveraging the fluorescent signal from this compound, FACS can be used to sort cells based on their DAG metabolic state. This enables a wide range of functional studies on isolated, viable cell populations that would be challenging to perform on mixed cell cultures.

The integration of this fluorescent DAG analog with FACS provides a powerful tool for investigating the functional consequences of altered lipid signaling. For example, researchers could isolate cell populations that exhibit either high or low uptake of this compound. These sorted populations can then be subjected to downstream analyses, such as quantitative PCR (qPCR) to assess the expression of genes involved in lipid metabolism, or proteomic analysis to identify proteins that interact with DAG.

Detailed Research Applications:

The use of FACS to sort cells based on the uptake of fluorescently labeled metabolites is a growing area of research. nih.gov This approach allows for the direct correlation of metabolic activity with cellular function. In the context of this compound, one could investigate the role of DAG signaling in cellular processes like proliferation, differentiation, or apoptosis.

A potential application could be in cancer research, where altered lipid metabolism is a known hallmark of many malignancies. A heterogeneous population of tumor cells could be incubated with this compound, and FACS could be used to isolate subpopulations with high NBD fluorescence, indicative of increased DAG uptake or altered metabolism. These subpopulations could then be cultured to assess their proliferative capacity or drug resistance, potentially identifying a more aggressive cancer cell phenotype linked to a specific lipid metabolic profile.

Illustrative Data Table for FACS-Based Functional Analysis:

This table illustrates the potential findings from a functional study where cells are sorted by FACS based on their fluorescence from this compound and then analyzed for a specific functional outcome.

Sorted Cell PopulationFluorescence LevelGene Expression (Fold Change) - Gene XProliferative Index (e.g., Ki-67 staining) (%)
Population ALow NBD Fluorescence1.020
Population BHigh NBD Fluorescence4.575

Contributions to Understanding Diacylglycerol Mediated Biological Signaling

Insights into Regulatory Mechanisms of Diacylglycerol Homeostasis

1-NBD-decanoyl-2-decanoyl-sn-glycerol serves as a valuable tool for investigating the cellular mechanisms that maintain diacylglycerol (DAG) homeostasis. As a fluorescent substrate for diacylglycerol kinases (DGKs), it allows for the real-time monitoring of DAG phosphorylation, a key process in terminating DAG signaling and maintaining its appropriate cellular levels. medchemexpress.combiomol.comscbt.com The enzymatic conversion of this fluorescent DAG analog to its corresponding phosphatidic acid (PA) can be quantitatively measured, providing insights into the kinetics and regulation of DGK activity in vitro. medchemexpress.com

The tight regulation of cellular DAG levels is crucial, as their dysregulation is implicated in various pathological conditions. nih.gov The use of fluorescent DAG analogs helps to elucidate the spatial and temporal control of DAG metabolism. nih.gov By tracking the localization and transformation of this compound within the cell, researchers can gain a better understanding of the coordinated action of enzymes involved in DAG synthesis and degradation, which is essential for maintaining cellular health.

Table 1: Application of this compound in Studying Diacylglycerol Homeostasis

Research AreaExperimental Application of this compoundKey Insights Gained
Enzyme Kinetics In vitro assays using purified diacylglycerol kinases (DGKs).Determination of kinetic parameters (Km, Vmax) of DGK isoforms for a specific DAG analog. medchemexpress.com
Cellular Metabolism Introduction into cultured cells to monitor its conversion to other lipids.Visualization of the metabolic fate of DAG and the activity of downstream enzymes.
Subcellular Localization Confocal microscopy to track the movement and localization of the fluorescent signal.Understanding of where DAG is metabolized and the compartmentalization of its signaling.

Exploration of Protein Kinase C (PKC) Activation Dynamics and Downstream Cascades

Diacylglycerol is a critical activator of Protein Kinase C (PKC), a family of serine/threonine kinases that play pivotal roles in numerous signaling pathways. biomol.commdpi.com The fluorescent properties of this compound allow for the direct visualization of its incorporation into cellular membranes, a prerequisite for PKC activation. By mimicking endogenous DAG, this analog facilitates the study of PKC translocation from the cytosol to the membrane, a hallmark of its activation. nih.gov

The use of such fluorescent probes, in conjunction with fluorescently tagged PKC isoforms, has enabled detailed investigations into the spatiotemporal dynamics of PKC activation. nih.govbiorxiv.org Researchers can observe the recruitment of PKC to specific subcellular locations where the fluorescent DAG analog has accumulated. This has provided a deeper understanding of how different PKC isoforms are differentially regulated and how they orchestrate downstream signaling events from distinct cellular compartments. biorxiv.orgnih.gov These studies are crucial for deciphering the complexity of PKC signaling in response to various physiological stimuli. nih.gov

Role in Phosphatidic Acid (PA) Biosynthesis and its Signal Transduction Functions

This compound is a direct substrate for diacylglycerol kinases (DGKs), leading to the production of fluorescently labeled phosphatidic acid (PA). medchemexpress.combiomol.comscbt.com This conversion is not merely a mechanism for attenuating DAG signaling but also generates another potent lipid second messenger, PA. PA itself is involved in a wide range of cellular processes, including cell proliferation, membrane trafficking, and cytoskeletal organization.

By using this compound, researchers can track the synthesis of PA in real-time and investigate its subsequent signaling functions. The ability to monitor the conversion of NBD-DAG to NBD-PA provides a powerful assay for studying the regulation of DGK activity and the downstream effects of PA. medchemexpress.com For example, studies have utilized NBD-labeled phosphatidic acid to investigate its role in cytidine (B196190) diphosphate (B83284) diacylglycerol (CDP-DAG) synthase activity, a key step in the synthesis of phosphatidylinositol. sigmaaldrich.com This highlights the utility of this fluorescent analog in dissecting the intricate network of lipid signaling pathways.

Emerging Research Avenues and Future Directions in Fluorescent Lipid Probe Development

Synergy with Super-Resolution Microscopy and Live-Cell Imaging Technologies

Live-cell imaging relies on fluorescent probes that can illuminate specific molecules and processes without disrupting cellular function. 1-NBD-decanoyl-2-decanoyl-sn-Glycerol is well-suited for this purpose, as NBD-labeled lipids are widely used to study intracellular lipid transport and distribution in living cells. nih.govbiorxiv.orgresearchgate.net Its fluorescence in the visible spectrum is compatible with standard laser sources used in confocal microscopy. researchgate.net Researchers can introduce this probe to living cells to monitor the dynamics of DAG, observing its localization in organelles like the endoplasmic reticulum and its role in the biogenesis of lipid droplets. biorxiv.org

The synergy with advanced imaging extends to super-resolution microscopy, a set of techniques that bypass the diffraction limit of light to visualize cellular structures with unprecedented detail. While fluorophores with greater photostability are often preferred for some super-resolution techniques, the development of probes compatible with methods like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM) is a key area of research. nih.gov The application of fluorescent lipid analogs in these advanced systems allows for the nanoscale mapping of lipid domains and the visualization of lipid-protein interactions with high spatiotemporal resolution. The integration of fluorescence microscopy with mass spectrometry further enables the correlation of spatial lipid distribution with precise chemical identification, providing a multidimensional understanding of cellular lipid composition. theanalyticalscientist.com

Development of Photoactivatable and Environmentally Sensitive NBD-Glycerol Analogs

A significant frontier in probe development is the creation of molecules that can be controlled by external stimuli, such as light. Photoactivatable probes remain "dark" until activated by a specific wavelength of light, offering precise spatial and temporal control over their fluorescence. Researchers have successfully synthesized photoactivatable DAG analogs, termed PhoDAGs, which incorporate a photoswitchable acyl chain. nih.gov These molecules can be introduced to cells in an inactive state and then "switched on" in a targeted region, allowing for the controlled initiation of DAG-dependent signaling pathways. nih.gov This approach represents a powerful evolution from constitutively active probes like this compound, enabling the study of signaling dynamics with much greater precision. nih.gov The development of such tools, including those based on photoaffinity labeling, allows for the covalent cross-linking of lipids to interacting proteins upon photoactivation, providing a snapshot of the molecular interactions within a living cell. nih.govacs.org

Furthermore, the NBD fluorophore itself possesses environmentally sensitive properties. Its fluorescence emission is highly dependent on the polarity of its local microenvironment, exhibiting weak fluorescence in aqueous media and bright fluorescence in hydrophobic environments like lipid membranes. nih.govfrontiersin.org This solvatochromic characteristic makes this compound an intrinsic sensor of membrane properties. The fluorescence lifetime and intensity of the NBD group can report on changes in lipid packing and hydration at the membrane interface. nih.govrsc.org This sensitivity allows researchers to not only track the location of the probe but also to infer information about the biophysical state of the membrane in which it resides. scirp.org

High-Throughput Screening Methodologies for Modulators of Lipid Metabolism

High-throughput screening (HTS) employs automated platforms to test vast libraries of chemical compounds for their effects on specific biological targets. youtube.comyoutube.com Fluorescent probes are central to HTS, as they provide a readily quantifiable signal. This compound is an ideal tool for developing HTS assays aimed at discovering modulators of lipid metabolism. glpbio.com As a known substrate for enzymes like diacylglycerol kinase (DGK), it can be used to measure enzyme activity in vitro. scbt.commedchemexpress.com

In a typical assay format, the enzymatic conversion of the fluorescent DAG analog to a non-fluorescent or spectrally shifted product can be monitored in real-time in a multi-well plate format. A decrease or increase in the rate of this conversion in the presence of a test compound indicates that the compound is a potential inhibitor or activator of the enzyme. nih.gov This approach allows for the rapid screening of thousands of compounds to identify new therapeutic leads for diseases involving dysregulated lipid signaling. nih.govyoutube.com The quantitative and robust nature of fluorescence-based assays makes them highly amenable to the automation and miniaturization required for modern drug discovery. youtube.comnih.gov

Integrative Approaches for Deciphering Complex Lipid Signaling Networks

Lipid signaling pathways are not linear cascades but are part of complex, interconnected networks. Understanding these networks requires integrative approaches that combine multiple experimental techniques. Fluorescent lipid probes like this compound are a cornerstone of this effort, providing crucial data on the spatiotemporal dynamics of a specific lipid messenger. nih.gov For instance, by visualizing the generation and consumption of DAG, researchers can dissect its role as a precursor to other important signaling lipids like phosphatidic acid. glpbio.comcaltagmedsystems.co.uk

Q & A

Q. Can this compound be used to study lipid transfer proteins (LTPs) in membrane contact sites?

  • Methodological Answer : Reconstitute LTPs (e.g., CERT or FAPP2) in donor/acceptor liposomes containing the fluorescent DAG. Monitor inter-vesicle transfer via fluorescence dequenching or confocal microscopy. Use kinetic modeling to calculate transfer rates and lipid specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.